2-(3-Hydroxypropoxy)benzonitrile

Descripción general

Descripción

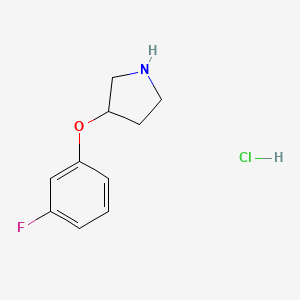

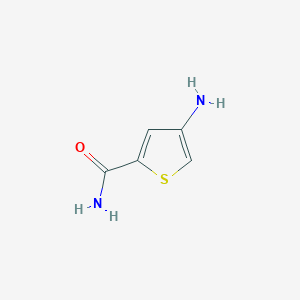

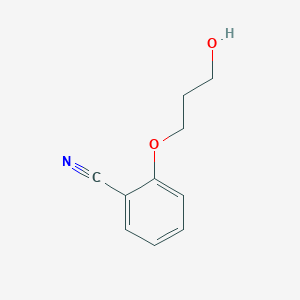

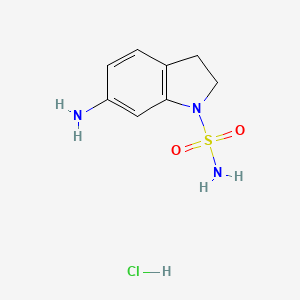

“2-(3-Hydroxypropoxy)benzonitrile” is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of benzonitrile, which is a useful solvent and a versatile precursor to many derivatives .

Molecular Structure Analysis

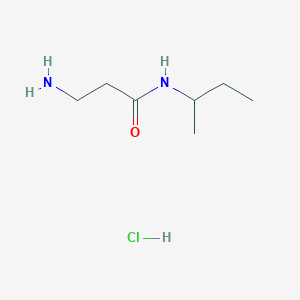

The molecular structure of “2-(3-Hydroxypropoxy)benzonitrile” includes a benzonitrile group attached to a hydroxypropoxy group . The molecule has a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 nitrile (aromatic), 1 hydroxyl group, and 1 primary alcohol .Aplicaciones Científicas De Investigación

Applications in Solar Cells

- Electrolyte Solvent in Dye-Sensitized Solar Cells (DSSCs): Benzonitrile derivatives have been shown to be beneficial as electrolyte solvents in DSSCs. The low vapor pressure of these compounds ensures long-term stability and satisfactory efficiencies in non-volatile electrolyte solvents. This application is crucial for the economic fabrication of devices with stable performance over commercially viable periods, hinting at the potential utility of 2-(3-Hydroxypropoxy)benzonitrile in similar applications (Latini et al., 2014).

Environmental and Chemical Studies

- Probe of Local Environment in Ionic Liquids: Nitrile groups, including those in benzonitrile derivatives, have been utilized as infrared probes to monitor the local structure and electrostatic environment, such as hydrogen bonding and intrinsic electric fields, in ionic liquids. This suggests potential applications of 2-(3-Hydroxypropoxy)benzonitrile in probing and understanding the microenvironmental characteristics of ionic liquids (Zhang et al., 2013).

Photodynamic Therapy for Cancer

- Photodynamic Therapy (PDT) Agents: Research on hydroxyphthalocyanines, which are related to benzonitrile derivatives, has indicated their potential as sensitizers for PDT of cancer. This application is pivotal for the development of effective cancer treatments, suggesting that compounds like 2-(3-Hydroxypropoxy)benzonitrile could be explored for similar therapeutic applications (Hu et al., 1998).

Synthesis and Design in Medicinal Chemistry

- Synthesis of Non-Steroidal Androgen Receptor Antagonists: The design and synthesis of compounds with specific functional groups, such as 2-hydroxycyclohexyl benzonitrile derivatives, have been targeted for treating conditions like androgenetic alopecia. This indicates a pathway for the application of 2-(3-Hydroxypropoxy)benzonitrile in the synthesis of therapeutic agents (Li et al., 2008).

Propiedades

IUPAC Name |

2-(3-hydroxypropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-9-4-1-2-5-10(9)13-7-3-6-12/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTVUJBNEWTVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)